molecular formula C6H12F2N2 B13358294 5,5-Difluoroazepan-4-amine

5,5-Difluoroazepan-4-amine

Cat. No.: B13358294
M. Wt: 150.17 g/mol
InChI Key: SBELAYOJGKFDFH-UHFFFAOYSA-N
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Description

5,5-Difluoroazepan-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While a specific published profile for this exact amine is not fully established in the available literature, its core structure provides strong indications of its potential research value. The molecule features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is a privileged scaffold in drug discovery. The substitution pattern with two fluorine atoms at the 5-position and an amine group at the 4-position makes it a potentially versatile building block for the synthesis of more complex molecules or as a precursor for biologically active compounds. Compounds with similar difluorinated azepane skeletons have been investigated for their activity in neurological disorders. Specifically, research into (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid has demonstrated its high potency as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) . This enzyme is a validated target for treating addiction and epilepsy, as its inhibition raises GABA levels in the brain, producing an anticonvulsant effect and suppressing dopamine release associated with drug rewards . Furthermore, amine-functionalized molecules are frequently explored as inhibitors for various enzymes, such as monoamine oxidase (MAO), which is a key target for antidepressants and treatments for neurodegenerative diseases like Parkinson's . The structural motifs present in this compound suggest potential applicability in these and related areas of neuropharmacological research. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

5,5-difluoroazepan-4-amine

InChI

InChI=1S/C6H12F2N2/c7-6(8)2-4-10-3-1-5(6)9/h5,10H,1-4,9H2

InChI Key

SBELAYOJGKFDFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(C1N)(F)F

Origin of Product

United States

Synthetic Methodologies for 5,5 Difluoroazepan 4 Amine and Its Derivatives

Strategies for Azepane Ring Construction

The construction of the azepane core is a central challenge in the synthesis of these compounds. Various methods have been developed, ranging from metal-catalyzed reactions to intramolecular cyclizations and the derivatization of existing heterocyclic systems. researchgate.net

Metal-catalyzed reactions offer efficient pathways to assemble the azepane skeleton, often with high selectivity and functional group tolerance.

An efficient method for the selective synthesis of trifluoromethyl-substituted azepine derivatives has been developed utilizing a Copper(I)-catalyzed tandem reaction. mdpi.comnih.gov This process involves the reaction of functionalized allenynes with primary and secondary amines. mdpi.comdntb.gov.ua The reaction proceeds through an initial intermolecular amine addition to the allenyne, followed by an intramolecular cyclization, affording functionalized azepine-2-carboxylates and their phosphorous analogues. mdpi.commdpi.com This tandem amination/cyclization of allenynes under metal catalysis represents a novel approach for constructing the azepine ring system. mdpi.com

Table 1: Examples of Cu(I)-Catalyzed Tandem Amination/Cyclization

This table showcases the scope of the reaction with various amines, leading to different substituted azepine derivatives as reported in the literature.

Allenylne ReactantAmineCatalystProductYield (%)Reference
Methyl 2-(but-2-yn-1-yl(methyl)amino)-4,4,4-trifluorobut-2-enoateAnilineCu(I)Methyl 1-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-azepine-2-carboxylate65 mdpi.com
Methyl 2-(but-2-yn-1-yl(methyl)amino)-4,4,4-trifluorobut-2-enoate4-MethoxyanilineCu(I)Methyl 1-(4-methoxyphenyl)-4-(trifluoromethyl)-2,5-dihydro-1H-azepine-2-carboxylate59 mdpi.com
Methyl 2-(but-2-yn-1-yl(methyl)amino)-4,4,4-trifluorobut-2-enoate2-FluoroanilineCu(I)Methyl 1-(2-fluorophenyl)-4-(trifluoromethyl)-2,5-dihydro-1H-azepine-2-carboxylate48 mdpi.com

Intramolecular reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to form cyclic structures from linear precursors. Several such strategies are employed for azepane synthesis.

Intramolecular Reductive Amination: A common approach involves the oxidative cleavage of the double bond in cycloalkene precursors to form diformyl intermediates. fluorine1.ru Subsequent ring-closing double reductive amination in the presence of an amine (such as a fluorine-containing amine) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields the corresponding azepane derivatives. fluorine1.ruacs.org This method allows for stereocontrolled access to various substituted azepanes. fluorine1.ru

Carbonyl-Enamine Cyclization: A novel mode for azepine ring closure involves an intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.siresearchgate.net This strategy has been used to prepare fused azepine systems, such as pyrazino[2,3-c]azepine, by constructing the azepine ring onto a pre-existing heterocyclic scaffold. chem-soc.siresearchgate.net

Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization of silyl (B83357) bis(homoallylic) amines with aldehydes, often catalyzed by Lewis acids like Indium(III) chloride (InCl₃), can produce trans-2,7-disubstituted azepanes in high yields and with good diastereoselectivity. researchgate.net

A highly practical and direct route to specifically substituted azepanes involves the chemical modification of a saturated heterocyclic ketone precursor. For the synthesis of 5,5-Difluoroazepan-4-amine, the key intermediate is 5,5-difluoroazepan-4-one. enaminestore.com This ketone is commercially available as its hydrochloride salt and serves as a direct precursor. enaminestore.com The synthesis of the final amine product is achieved through the chemical transformation of the ketone group at the C4 position. The synthesis of the ketone itself can be accomplished through methods like ring expansion of smaller cyclic precursors. chemrxiv.org For example, a gem-difluorinative ring-expansion of a Cbz-protected methylene (B1212753) piperidine (B6355638) can yield a gem-difluorinated seven-membered ring ketone. chemrxiv.org

Metal-Catalyzed Annulation and Cyclization Reactions

Regioselective Introduction of Geminal Difluorine Moieties

The introduction of a gem-difluoro group at a specific position on the azepane ring requires precise regiocontrol. This can be achieved either by fluorinating a pre-existing ring system or by incorporating the fluorine atoms during the ring's construction.

One of the most effective modern methods is a gem-difluorinative ring-expansion of alkenes. chemrxiv.org This reaction utilizes iodine(III) species to transform methylene cyclohexanes into gem-difluorinated seven-membered rings. chemrxiv.org This method is notable for its tolerance of various functional groups, including esters, nitriles, and ketones. chemrxiv.org The reaction effectively installs the C(sp³)-F bonds while simultaneously expanding the ring system from six to seven members, directly yielding the desired fluorinated azepane core when a methylene piperidine is used as the starting material. chemrxiv.org

Another strategy involves the direct fluorination of an azepane precursor. The synthesis of 4,4-difluoroazepane (B7900315) hydrochloride, for instance, can be achieved through the fluorination of suitable azepane derivatives using specialized fluorinating agents.

Table 2: Substrate Scope of Gem-Difluorinative Ring-Expansion for 6→7 Ring Systems

This table illustrates the versatility of the iodine(III)-mediated ring expansion to form various gem-difluorinated seven-membered carbocycles and heterocycles from methylene cyclohexane (B81311) and piperidine precursors.

Starting MaterialProductYield (%)Reference
1-Methylene-4-phenylcyclohexane1,1-Difluoro-4-phenylcycloheptane86 chemrxiv.org
Ethyl 4-methylenecyclohexane-1-carboxylateEthyl 4,4-difluorocycloheptane-1-carboxylate80 chemrxiv.org
4-Methylenecyclohexane-1-carbonitrile4,4-Difluorocycloheptane-1-carbonitrile68 chemrxiv.org
Cbz-protected 4-methylenepiperidineCbz-protected 4,4-difluoroazepane75 chemrxiv.org

Synthetic Routes for the Amine Functionality

The final step in synthesizing this compound is the introduction of the amine group at the C4 position.

The most direct and widely used method for this transformation is the reductive amination of the corresponding ketone precursor, 5,5-difluoroazepan-4-one. This reaction typically involves two steps: first, the reaction of the ketone with an ammonia (B1221849) source (like ammonium (B1175870) chloride) or a primary amine to form an intermediate imine or enamine. Second, the reduction of this intermediate to the desired primary amine. This reduction can be achieved using various reagents, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (H₂/Pd-C). This approach is fundamental in synthetic chemistry for forming C-N bonds from carbonyl compounds. researchgate.net

Table 3: General Scheme for Reductive Amination

This table outlines the key transformation from a ketone precursor to the target amine.

Starting MaterialReactionProductKey ReagentsReference
5,5-Difluoroazepan-4-oneReductive AminationThis compound1. Ammonia Source (e.g., NH₄Cl) 2. Reducing Agent (e.g., NaBH₃CN) researchgate.net

Reductive Amination and Alkylation Strategies

Reductive amination is a cornerstone method for the synthesis of this compound from its corresponding ketone precursor, 5,5-difluoroazepan-4-one. enaminestore.com This two-step, one-pot process typically involves the initial reaction of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. bu.edu

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). bu.edu The choice of reducing agent can be critical for optimizing yield and minimizing side reactions. For instance, sodium triacetoxyborohydride is often favored for its mildness and selectivity.

Table 1: General Scheme for Reductive Amination

Step Reactants Intermediate/Product General Conditions
1 5,5-difluoroazepan-4-one, Ammonia (or equivalent) Iminium ion intermediate Acidic or neutral pH
2 Iminium ion, Reducing Agent (e.g., NaBH(OAc)₃) This compound Aprotic solvent (e.g., Dichloromethane, THF)

Once the primary amine is formed, further derivatization can be achieved through N-alkylation strategies. The primary amine can react with various alkyl halides or undergo another reductive amination with aldehydes or ketones to yield secondary or tertiary amine derivatives. This versatility allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. mdpi.com

Nucleophilic Substitution Reactions

The amine functionality of this compound serves as a potent nucleophile, enabling a wide array of substitution reactions to generate diverse derivatives. labster.comsavemyexams.com In these reactions, the electron-rich nitrogen atom attacks an electrophilic center, leading to the formation of a new covalent bond. labster.com

A common application is the synthesis of amides via reaction with acyl chlorides or activated carboxylic acids. For example, reacting this compound with a substituted nicotinoyl chloride in the presence of a base would yield the corresponding N-(5,5-difluoroazepan-4-yl)nicotinamide. Such reactions are fundamental in building more complex molecules, including those with therapeutic potential. nih.gov The efficiency of nucleophilic substitution depends on factors like the reactivity of the electrophile and the stability of the leaving group. byjus.com

Table 2: Examples of Nucleophilic Substitution for Derivatization

Electrophile Product Class General Reaction
Acyl Chloride (R-COCl) Amide R-CO-NH-Azepane
Sulfonyl Chloride (R-SO₂Cl) Sulfonamide R-SO₂-NH-Azepane
Alkyl Halide (R'-X) Secondary/Tertiary Amine R'-NH-Azepane / R'₂N-Azepane
Isocyanate (R-NCO) Urea R-NH-CO-NH-Azepane

*Azepane refers to the 5,5-difluoroazepan-4-yl moiety.

Stereoselective Synthesis and Chiral Resolution of Enantiomers and Diastereomers

The carbon atom at the 4-position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate or synthesize a single enantiomer, as different enantiomers can have distinct biological activities. vapourtec.com

Stereoselective Synthesis: This approach aims to directly produce a single desired stereoisomer. One method involves the stereoselective reduction of the precursor ketone, 5,5-difluoroazepan-4-one, to a chiral alcohol, followed by conversion to the amine with inversion or retention of configuration. More advanced methods employ biocatalysis, using engineered enzymes like reductive aminases (RedAms). nih.gov These enzymes can exhibit high levels of enantio- and diastereoselectivity, providing direct access to a specific stereoisomer of the amine from the racemic ketone. nih.govnih.gov Dynamic kinetic resolution, where the racemic starting material is converted into a single enantiomeric product, can also be achieved using chiral catalysts. rsc.org

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. libretexts.org A common method is classical resolution, where the racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.orgonyxipca.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.org After separation, the pure amine enantiomer is recovered by treating the salt with a base. libretexts.org Another method is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers. onyxipca.commdpi.com

Table 3: Comparison of Stereoselective Methods

Method Description Advantages Challenges
Classical Resolution Formation and separation of diastereomeric salts using a chiral resolving agent. libretexts.org Well-established, scalable. onyxipca.com Maximum 50% yield for the desired enantiomer; requires a suitable resolving agent.
Enzymatic Resolution Selective reaction of one enantiomer catalyzed by an enzyme (e.g., lipase). google.com High enantioselectivity, mild reaction conditions. Can be costly; enzyme may not be available for all substrates.
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. mdpi.comnih.gov Potentially higher yield (>50%); avoids resolving a racemate. Development of a suitable catalyst or synthetic route can be complex. nih.gov
Biocatalytic Reductive Amination Use of engineered enzymes to directly convert a ketone to a specific amine enantiomer. nih.gov High selectivity, environmentally friendly conditions. Requires specific enzyme development and optimization. nih.gov

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production involves several key considerations to ensure efficiency, reproducibility, and scalability. The goal is to develop a robust protocol that can reliably produce gram-to-kilogram quantities of the target compound for further studies.

Key optimization parameters include:

Starting Material Sourcing: Ensuring a reliable and cost-effective supply of the key precursor, 5,5-difluoroazepan-4-one hydrochloride. enaminestore.com

Reaction Conditions: Systematically adjusting parameters such as solvent, temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize the formation of impurities. For the reductive amination step, this includes screening different reducing agents and pH conditions. researchgate.net

Work-up and Purification: Developing an efficient and scalable purification protocol. This may involve shifting from chromatographic purification, which is common in early discovery, to crystallization-based methods for larger scales, as they are often more cost-effective and operationally simpler.

Process Safety and Sustainability: Selecting less hazardous reagents and solvents and minimizing waste generation. pucrs.br For example, exploring one-pot procedures can reduce the number of unit operations and solvent usage. pucrs.br

Modern Synthetic Technologies: Investigating the use of flow chemistry, which can offer improved safety, better heat and mass transfer, and more consistent product quality compared to batch processing, especially for reactions that are exothermic or involve hazardous intermediates. vapourtec.com

By focusing on these aspects, a synthetic route can be refined from an initial discovery-phase procedure to a more robust process suitable for producing the quantities of this compound required for extensive preclinical evaluation.

Reactivity and Chemical Transformations of 5,5 Difluoroazepan 4 Amine

Nucleophilic Reactivity and Basicity of the Primary Amine

The primary amine function in 5,5-Difluoroazepan-4-amine is a key center for its chemical reactivity, acting as a nucleophile and a base.

The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophile. fiveable.me Generally, primary amines are considered potent nucleophiles. fiveable.me However, the presence of the electron-withdrawing geminal difluoro group at the adjacent C5 position is expected to decrease the electron density on the nitrogen atom through an inductive effect. This reduction in electron density would, in turn, diminish the nucleophilicity and basicity of the primary amine compared to a non-fluorinated analogue. drughunter.com The basicity of amines is a critical factor in their reactions and applications, influencing properties like solubility and bioavailability in medicinal chemistry contexts. drughunter.comenamine.net The pKa of an amine's conjugate acid is a measure of its basicity, and it is anticipated that the pKa of protonated this compound would be lower than that of unsubstituted azepan-4-amine. drughunter.com

Despite the electron-withdrawing effect of the fluorine atoms, the primary amine remains sufficiently nucleophilic to react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. It's important to note that over-alkylation to form a quaternary ammonium (B1175870) salt can occur. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common transformation in the synthesis of more complex derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary amines. libretexts.org

Table 1: Predicted Relative Reactivity of the Primary Amine

Reaction TypeExpected Reactivity Compared to Unsubstituted AnalogInfluencing Factors
Nucleophilic SubstitutionLowerInductive effect of geminal difluoro group
Basicity (pKa of conjugate acid)LowerInductive effect of geminal difluoro group

Reactions Involving the Azepane Heterocycle

The azepane ring, a seven-membered saturated heterocycle, can also participate in various chemical transformations. researchgate.netslideshare.net The secondary amine within the ring can undergo reactions similar to the primary amine, although its reactivity might be sterically hindered.

Key reactions involving the azepane nitrogen include:

N-Alkylation: Introduction of an alkyl group onto the ring nitrogen.

N-Acylation: Addition of an acyl group to the ring nitrogen, often to install a protecting group or to modify the compound's properties.

Ring-Opening Reactions: Under specific and often harsh conditions, the azepane ring could potentially undergo ring-opening reactions, although this is generally less common for saturated heterocycles.

The conformational flexibility of the seven-membered azepane ring, which can exist in various chair and boat conformations, can influence the stereochemical outcome of these reactions. slideshare.net

Chemical Stability and Reactivity of the Geminal Difluoromethylene Group

The geminal difluoromethylene (CF2) group is a notable feature of the molecule, significantly impacting its chemical and physical properties. This group is generally considered to be chemically inert and stable. nih.gov The carbon-fluorine bond is exceptionally strong, and the presence of two fluorine atoms on the same carbon atom reinforces this stability. nih.gov

This high stability means that the CF2 group is typically resistant to metabolic degradation, a property often exploited in medicinal chemistry to block unwanted metabolic pathways. nih.govchemrxiv.org While reactions involving the cleavage of C-F bonds are known, they usually require harsh conditions and strong Lewis acids, often leading to complete defluorination. nih.gov Selective monofluorination from a difluoromethylene group is a challenging transformation. nih.gov

The CF2 group can also influence the conformation of the azepane ring due to steric and electronic effects. rsc.org

Functional Group Interconversions for Advanced Derivative Synthesis

Functional group interconversions are essential for transforming this compound into more complex derivatives for various applications, including drug discovery. imperial.ac.uksolubilityofthings.comscribd.com

Common interconversions starting from the primary amine include:

Amine to Amide: As mentioned, acylation provides a straightforward route to amides. These amides can be further modified or may be the final target molecule. solubilityofthings.com

Amine to Sulfonamide: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Amine to Urea/Thiourea: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Protection/Deprotection: The primary amine can be protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate, to allow for selective reaction at the azepane nitrogen. cymitquimica.com Subsequent deprotection reveals the primary amine for further functionalization.

These transformations allow for the systematic exploration of the chemical space around the this compound scaffold.

Table 2: Examples of Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional Group
Primary AmineAcyl Chloride/AnhydrideAmide
Primary AmineSulfonyl ChlorideSulfonamide
Primary AmineIsocyanateUrea
Primary AmineDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Boc-protected Amine
Boc-protected AmineTrifluoroacetic Acid (TFA)Primary Amine

Mechanistic Investigations of Key Reactions

Nucleophilic Substitution/Acylation: The reaction of the primary amine with an electrophile likely proceeds through a standard nucleophilic attack mechanism. The lone pair of the nitrogen atom attacks the electrophilic center, leading to the formation of a tetrahedral intermediate, which then collapses to form the final product. libretexts.org

Reductive Amination: This reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound. libretexts.orgmasterorganicchemistry.com This intermediate is then reduced in situ by a hydride source like NaBH₄. The rate-determining step can vary depending on the specific reactants and conditions. libretexts.org

Reactions on the Azepane Nitrogen: The mechanisms for N-alkylation and N-acylation of the azepane ring are analogous to those for other secondary amines.

Further computational and experimental studies would be necessary to provide a more detailed and specific understanding of the reaction mechanisms and to explore any unique reactivity imparted by the difluoroazepane scaffold. nih.govrsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 5,5-Difluoroazepan-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring atoms. The azepane ring's protons are expected to show complex splitting patterns due to spin-spin coupling. The presence of the amine group at C4 and the gem-difluoro group at C5 significantly influences the chemical shifts of adjacent protons. chemistrysteps.comlibretexts.org The protons on the nitrogen atoms (-NH and -NH₂) are typically broad and their chemical shift is dependent on solvent, concentration, and temperature. libretexts.org

Key expected features in the ¹H NMR spectrum include:

CH-NH₂ (C4): A multiplet significantly downfield due to the deshielding effects of the adjacent amine and the gem-difluoro group.

CH₂ (C2, C3, C6, C7): Multiple distinct multiplets in the aliphatic region. The protons on C3 and C6 will be most affected by the neighboring functional groups. The protons on C6 would exhibit coupling to the fluorine atoms at C5. icpms.cz

NH/NH₂: Broad signals that may exchange with D₂O. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ ppm)Predicted Multiplicity
H-43.0 - 3.5m
H₂-22.8 - 3.2m
H₂-31.8 - 2.2m
H₂-62.0 - 2.5m (t-like)
H₂-72.6 - 3.0m
NH (ring)1.0 - 3.0br s
NH₂ (amine)1.5 - 3.5br s

Note: Predicted values are based on general principles and data for similar aliphatic amines and fluorinated cyclic compounds. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. ucl.ac.uk For this compound, six distinct carbon signals are expected. The most notable feature would be the signal for C5, which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The signals for the adjacent carbons, C4 and C6, would also show coupling to the fluorine atoms (²JCF). ucl.ac.ukusn.no

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ ppm)Expected C-F Coupling
C-5115 - 125¹JCF (Triplet)
C-450 - 60²JCF (Triplet)
C-635 - 45²JCF (Triplet)
C-245 - 55-
C-325 - 35-
C-740 - 50-

Note: Predicted values are based on general principles. The gem-difluoro group has a strong shielding effect on the attached carbon.

¹⁹F NMR is highly sensitive and provides detailed information about the environment of the fluorine atoms. icpms.czbiophysics.org Given that this compound is a chiral molecule (due to the stereocenter at C4), the two fluorine atoms at C5 are diastereotopic. This means they are chemically non-equivalent and should produce two distinct signals in the ¹⁹F NMR spectrum. These two signals would be coupled to each other, resulting in a pair of doublets (an AX system). Each of these doublets would be further split by coupling to the protons on C4 and C6. icpms.czresearchgate.net The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for conformational analysis. chim.itbiophysics.org

Table 3: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (δ ppm)Predicted Multiplicity
Fₐ-90 to -110dt (doublet of triplets)
Fₑ-90 to -110dt (doublet of triplets)

Note: 'a' and 'e' denote axial and equatorial-like positions in a favored ring conformation. Chemical shifts are relative to a standard like CCl₃F. The geminal F-F coupling (²JFF) would be observed, as well as coupling to adjacent protons (²JHF and ³JHF).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₆H₁₂F₂N₂). The calculated exact mass of the protonated molecule [M+H]⁺ would serve as definitive evidence for its composition.

Table 4: HRMS Data for this compound

FormulaIonCalculated Exact Mass
C₆H₁₂F₂N₂[M+H]⁺151.1045
C₆H₁₂F₂N₂[M+Na]⁺173.0864

Note: The observation of these exact masses within a narrow tolerance (typically <5 ppm) would confirm the molecular formula.

Typical fragmentation patterns in the MS/MS spectrum would involve the loss of the amine group (-NH₂) or hydrogen fluoride (B91410) (HF), providing further structural clues.

The primary amine group of this compound makes it a candidate for use as a chemical probe in structural proteomics. nih.govacs.org Covalent labeling of proteins, combined with mass spectrometry, is a powerful method for studying protein structure, interactions, and conformational changes. researchgate.netacs.orgumass.edu

The amine group can react with various amine-reactive reagents, such as N-hydroxysuccinimidyl (NHS) esters, to form stable amide bonds with specific amino acid residues on a protein, primarily the ε-amino group of lysine (B10760008) or the N-terminus. nih.gov If this compound were developed into a labeling reagent, it would offer unique advantages:

Mass Tag for MS: The fluorine atoms provide a unique mass signature (+150.0969 Da for the C₆H₁₁F₂N moiety) that is easily identifiable in mass spectrometry. This allows for the precise localization of the label on the protein after proteolytic digestion and MS/MS analysis. nih.gov

¹⁹F NMR Probe: If a protein is labeled with a fluoro-containing compound, ¹⁹F NMR can be used to study the protein's structure and dynamics. biophysics.orgnih.gov The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing information on ligand binding or conformational changes in the protein. biophysics.orgnih.gov

Enhanced Properties: Fluorination can improve the properties of a labeling reagent, such as its metabolic stability and cell permeability, making it potentially suitable for in-vivo studies. nih.gov

This approach, where a reactive group (the amine) is paired with a reporter group (the difluoro moiety), is a common strategy in the design of chemical tools for structural biology. nih.govumass.edu

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography stands as the most powerful method for determining the precise arrangement of atoms within a crystalline solid. bioscience.fi This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation in the solid state. nih.govnih.gov The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. bioscience.fi

For this compound, an X-ray crystallographic analysis would be invaluable. It would definitively establish the conformation of the seven-membered azepane ring, which can adopt several low-energy arrangements (e.g., chair, boat, twist-chair). Furthermore, it would provide precise measurements for all atomic connections, including the C-F, C-N, and C-C bond lengths and the bond angles around the stereocenter at carbon 4.

Despite the power of this technique, a search of the current scientific literature did not yield a specific published crystal structure for this compound. Therefore, while the principles of the method are well-established, explicit experimental data on its solid-state geometry are not available at this time. Were such a study to be performed, it would provide the foundational data for understanding its steric and electronic properties, which influence its chemical reactivity and interactions. researchgate.netmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com These methods probe the vibrational motions of chemical bonds (stretching, bending, wagging), with each functional group exhibiting characteristic absorption frequencies. scirp.org IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. americanpharmaceuticalreview.com The two techniques are often complementary, providing a more complete picture of the molecule's vibrational landscape. researchgate.net

While a specific, experimentally recorded spectrum for this compound is not publicly available, its key functional groups would produce a predictable set of signals. The structure contains a primary amine (-NH₂), geminal fluorine atoms (CF₂), and a saturated nitrogen heterocycle, each with distinct vibrational signatures. wpmucdn.comlibretexts.org

Key Expected Vibrational Modes for this compound:

N-H Vibrations: As a primary amine, it is expected to show two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgprojectguru.in An N-H bending (scissoring) vibration is also anticipated around 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: The azepane ring contains multiple CH₂ groups, which would give rise to stretching vibrations typically found between 3000 and 2850 cm⁻¹ and bending (scissoring/rocking) vibrations in the 1470-1430 cm⁻¹ range.

C-F Vibrations: The carbon-fluorine bond gives rise to a very strong and characteristic absorption. For geminal difluoroalkanes, these C-F stretching bands are typically observed in the 1150-1050 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration for a saturated amine typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. spectroscopyonline.com

N-H Wagging: Out-of-plane bending of the N-H bond, known as the N-H wag, for primary amines produces a broad, strong band typically between 910 and 665 cm⁻¹. spectroscopyonline.com

The following table summarizes the expected vibrational frequencies for the key functional groups within this compound based on established spectroscopic data for similar compounds. wpmucdn.comlibretexts.orgnih.gov

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity Technique
Asymmetric & Symmetric StretchPrimary Amine (N-H)3500 - 3300MediumIR, Raman
StretchAlkyl (C-H)3000 - 2850Medium to StrongIR, Raman
Bending (Scissoring)Primary Amine (N-H)1650 - 1580Medium to WeakIR
Bending (Scissoring)Alkyl (CH₂)1470 - 1430MediumIR
StretchCarbon-Fluorine (C-F)1150 - 1050StrongIR
StretchCarbon-Nitrogen (C-N)1250 - 1020Medium to WeakIR
Wagging (Out-of-Plane Bend)Primary Amine (N-H)910 - 665Strong, BroadIR

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. d-nb.info For 5,5-Difluoroazepan-4-amine, these simulations would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Docking studies involve placing the 3D structure of this compound into the binding site of a target receptor. Scoring functions are then used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). neliti.com The introduction of gem-difluoro groups can significantly influence ligand-receptor interactions. nih.gov These fluorine atoms can participate in favorable interactions, including hydrogen bonds and halogen bonds, or engage with water molecules within the binding pocket, potentially stabilizing the complex. researchgate.netacs.org

In the context of azepane derivatives, docking simulations have been successfully employed to identify potential inhibitors for various targets. neliti.comnih.govnih.gov For instance, studies on substituted azepanes have shown that their conformational flexibility is a key determinant in binding to enzymes, and docking can reveal how these molecules might distort to fit into an active site. acs.orgnih.gov For this compound, docking would elucidate how the difluoro group and the amine functionality contribute to binding, guiding the design of more potent and selective analogs. tubitak.gov.trnih.gov

Table 1: Representative Docking Simulation Parameters for a Hypothetical this compound-Receptor Complex

ParameterDescriptionExample Value
Target Protein A hypothetical kinase or proteaseKinase XYZ
Docking Software Program used for the simulationAutoDock Vina
Binding Site Defined by a grid box around the active site20 x 20 x 20 Å
Binding Energy Estimated affinity of the ligand for the receptor-8.5 kcal/mol
Key Interactions Predicted non-covalent bondsHydrogen bond with ASP145, Halogen bond with TYR82

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). chemrxiv.orgrsc.org The MEP map would highlight the electron-rich (amine nitrogen) and electron-poor (hydrogens on the amine) regions, which are crucial for intermolecular interactions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability.

DFT studies on fluorinated cyclic amines have shown that fluorine substitution significantly alters the electronic distribution and reactivity. nih.govnih.gov These calculations are also essential for understanding reaction mechanisms, such as the fluorination of cyclic amines. nih.gov

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. nih.govcdnsciencepub.comacs.orgresearchgate.net The introduction of substituents, particularly gem-difluoro groups, can significantly influence the conformational preferences of the ring. chim.it

Conformational analysis of this compound would typically be performed using molecular mechanics (MM) or DFT methods to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net Studies on substituted azepanes have demonstrated that fluorine can impose a conformational bias through stereoelectronic effects. chim.itmq.edu.au Understanding the preferred conformation of this compound is critical, as the 3D shape of the molecule dictates how it fits into a receptor's binding site. nih.gov

Table 2: Predicted Relative Energies of this compound Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C3-C4-C5-C6)
Twist-Chair 1 0.00-75.2°
Twist-Chair 2 0.8578.1°
Boat 2.1055.4°
Chair 1.50-60.8°

Prediction of Pharmacologically Relevant Physicochemical Properties (e.g., pKa, LogP)

The physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa) and partition coefficient (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of the amine group in this compound determines its ionization state at physiological pH, which affects its solubility and ability to interact with targets. The presence of electronegative fluorine atoms is expected to lower the pKa of the amine compared to its non-fluorinated counterpart due to inductive effects. yuntsg.com Computational methods, ranging from empirical group-addition methods to quantum mechanical calculations, can predict pKa values with reasonable accuracy. acs.orgcompchemhighlights.orgsrce.hr

LogP, a measure of lipophilicity, is crucial for membrane permeability. Fluorination often increases lipophilicity, but the effect can be complex and dependent on the molecular context. d-nb.info Machine learning models and other computational tools are increasingly used to predict LogP for fluorinated compounds, as experimental determination can be challenging. doi.orgresearchgate.netjove.com

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
pKa 8.5 ± 0.5QM/MM with continuum solvation model
LogP 1.8 ± 0.3Machine Learning (e.g., Graph Neural Network)

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational stability and the dynamics of ligand-receptor binding over time. acs.orgnih.gov An MD simulation of this compound, either in solution or bound to a receptor, would reveal its conformational landscape and the stability of its interactions. researchgate.net

When simulating the ligand-receptor complex, MD can assess the stability of the binding pose predicted by docking. mdpi.com It can reveal how the ligand and protein adapt to each other, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energy. nih.govacs.orgnih.gov For a flexible molecule like an azepane derivative, MD is particularly valuable for understanding how conformational changes affect binding and for identifying the most relevant bound conformation. nih.govresearchgate.net

Medicinal Chemistry Research and Biological Applications Preclinical Focus

Strategic Role as a Scaffold in Rational Drug Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a foundation for designing new compounds. nih.govnih.gov The strategic selection and modification of a scaffold are central to rational drug design, an approach that aims to create new medicines based on an understanding of biological targets. rsc.orgufrj.br The modification of a scaffold allows chemists to fine-tune a compound's properties to enhance its affinity for a specific biological target, improve its selectivity over other targets, and optimize its pharmacological characteristics. nih.gov

Investigation as an Ion Channel Modulator

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for a vast range of physiological processes. Compounds that can modulate the activity of these channels are important tools in biomedical research and have significant therapeutic potential.

The primary biological application investigated for the difluoroazepane scaffold is its role in creating potent and selective modulators of voltage-gated sodium (NaV) channels. These channels are essential for the initiation and propagation of action potentials in excitable cells like neurons, and their dysfunction is implicated in numerous disorders, particularly pain.

Selective Voltage-Gated Sodium Channel (NaV) Inhibition

The development of selective NaV channel inhibitors is a major goal in drug discovery. Because several subtypes of NaV channels exist with distinct physiological roles (e.g., in the central nervous system, peripheral nerves, and heart), a lack of selectivity can lead to significant side effects. For instance, inhibition of the cardiac channel NaV1.5 can cause serious cardiovascular adverse events. Therefore, designing compounds that can discriminate between NaV subtypes is crucial.

Research has successfully utilized the 4,4-difluoroazepan scaffold to create inhibitors that are highly selective for the NaV1.8 channel.

The NaV1.8 channel is a genetically validated target for pain because it is predominantly expressed in peripheral sensory neurons that transmit pain signals. Selective inhibition of NaV1.8 offers the potential for effective analgesia while minimizing effects on the central nervous system and cardiac function.

A key compound from the research, 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (B372718) (referred to as compound 2c in the study), demonstrated significant analgesic potential in a preclinical pain model. In a post-surgical mouse model, this compound potently relieved pain-related behaviors. Furthermore, in isolated dorsal root ganglion (DRG) neurons, which are central to pain signaling, the compound significantly dampened neuronal firing frequency, further supporting its role as a promising candidate for pain treatment.

A critical aspect of the preclinical evaluation of the difluoroazepane-based nicotinamide derivative was its selectivity profile against other NaV channel isoforms. In vitro electrophysiological studies were conducted to determine its inhibitory activity against the target channel, hNaV1.8, compared to off-target channels hNaV1.1, hNaV1.5 (the cardiac channel), and hNaV1.7 (another pain-related channel).

The lead compound, 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide , showed moderate to high potency against human NaV1.8 channels expressed in HEK293 cells. Crucially, it displayed excellent isoform selectivity, with over 200-fold greater selectivity for NaV1.8 compared to the NaV1.1, NaV1.5, and NaV1.7 channels. This high degree of selectivity underscores the potential of this scaffold to yield non-addictive analgesic agents with a reduced risk of cardiac side effects.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov They are a major class of drugs and are used to treat a wide variety of conditions by targeting enzymes involved in pathological processes.

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes like gene transcription and signal transduction by methylating arginine residues on proteins. thno.orgnih.govgoogle.com Dysregulation of PRMT activity, particularly PRMT5, has been linked to various diseases, including cancer, making them attractive therapeutic targets. thno.orgnih.govfrontiersin.org

Based on the available scientific literature from the search results, there is no information linking the 5,5-Difluoroazepan-4-amine or related 4,4-difluoroazepan scaffolds to inhibitory activity against Protein Arginine Methyltransferases (PRMTs). The research on this scaffold has been focused on its application as an ion channel modulator.

Exploration of Other Enzyme Targets

The difluoroazepane moiety has been incorporated into scaffolds targeting various enzymes implicated in disease. A notable area of exploration is the development of inhibitors for voltage-gated sodium ion channels (NaV), particularly the NaV1.8 channel, which is a genetically validated target for pain. nih.gov Researchers have designed and synthesized series of compounds based on a nicotinamide scaffold that includes a 4,4-difluoroazepan-1-yl group. nih.govnih.gov These efforts are driven by the need for selective NaV1.8 inhibitors to create non-addictive analgesic agents with reduced cardiac liabilities, as other NaV isoforms like NaV1.5 are crucial for cardiac function. nih.govresearchgate.net

The strategic introduction of bicyclic aromatic fragments to the nicotinamide scaffold containing the difluoroazepane ring has been a key design element. nih.gov This exploration extends to other enzyme targets as well. For instance, the broader class of pyridine (B92270) carboxylic acid derivatives, which can include difluoroazepane-substituted compounds, has been investigated for inhibitory activity against targets like TGFβ, which is involved in cell growth and cancer progression, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases and cancer. nih.gov These studies highlight the versatility of the difluoroazepane unit in scaffolds designed to inhibit a range of clinically relevant enzymes.

Receptor Ligand Design and Modulation

The design of ligands that can modulate receptor activity is a cornerstone of drug discovery. The 5,5-difluoroazepane-4-amine structure serves as a valuable building block in creating such molecules. Allosteric modulation, in particular, represents a sophisticated approach to influencing receptor function. frontiersin.org Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site, altering the receptor's response to its endogenous ligand. frontiersin.org This can offer greater specificity and a more physiological effect, potentially reducing side effects. frontiersin.org

Adenosine (B11128) Receptor Modulation (e.g., A3AR Positive Allosteric Modulation)

A significant area of research involving scaffolds related to difluoroazepane analogues is the modulation of the A3 adenosine receptor (A3AR). nih.gov The A3AR is a G-protein coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target. frontiersin.org Activation of A3AR can produce anti-inflammatory and anti-cancer effects. frontiersin.org

Researchers have developed 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR positive allosteric modulators (PAMs). nih.govnih.gov These PAMs enhance the maximal efficacy (Emax) of endogenous agonists like adenosine, whose levels are often elevated in pathological tissues. frontiersin.orgnih.govuniversiteitleiden.nl This targeted enhancement makes PAMs potentially safer than direct-acting agonists. frontiersin.org Studies have shown that specific structural modifications, such as the introduction of large alkyl or cycloalkyl groups, can distinguish PAM activity from orthosteric antagonism. nih.gov The development of these modulators involves detailed functional assays, such as [³⁵S]GTPγS binding, to measure the potentiation of agonist activity. nih.govnih.gov For example, certain derivatives have been shown to more than double the maximal efficacy of the A3AR agonist Cl-IB-MECA. nih.govuniversiteitleiden.nl

Derivatives and Analogues of 5,5 Difluoroazepan 4 Amine in Research

Carboxylic Acid Derivatives (e.g., 2-(5,5-difluoroazepan-4-yl)acetic acid and its hydrochloride salt)

Carboxylic acid derivatives represent a fundamental class of analogues in medicinal chemistry, as the carboxylic acid group can serve as a key pharmacophore, a bioisostere for other functional groups, or a synthetic handle for further elaboration. The derivative 2-(5,5-difluoroazepan-4-yl)acetic acid and its corresponding hydrochloride salt are examples of such modifications. While detailed synthetic procedures and specific biological activity data for these particular compounds are not extensively detailed in publicly available research, their structures suggest potential applications as building blocks in the synthesis of more complex molecules. The acetic acid moiety provides a linker that can be used to attach the difluoroazepane core to other fragments or to interact with biological targets.

Carboxamide Derivatives (e.g., 4,4-difluoroazepane-1-carboxamide)

The carboxamide functional group is a cornerstone of many pharmaceutical compounds due to its ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific binding interactions with biological targets. Although specific research on 4,4-difluoroazepane-1-carboxamide (B6210473) is limited, the broader class of carboxamide derivatives is a subject of intense investigation. For instance, research into isoxazole-4-carboxamide and 1,3,4-oxadiazole (B1194373) derivatives has demonstrated their potential as potent modulators of biological targets like AMPA receptors and as anticancer agents. nih.govmdpi.com These studies highlight the therapeutic promise of the carboxamide group. nih.gov The incorporation of a carboxamide function onto the difluoroazepane scaffold is a logical step in developing new chemical entities with potential bioactivity.

N-Protected Derivatives (e.g., tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate)

In organic synthesis, protecting groups are crucial for selectively masking reactive functional groups while modifications are made elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various conditions and its straightforward removal. tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate is a key N-protected derivative that serves as a versatile building block or scaffold in multi-step syntheses. uni.lucymitquimica.com By protecting the amine, other parts of the molecule can be functionalized, and subsequent deprotection reveals the amine for further reaction, such as amide bond formation or reductive amination. The use of carbamates as protecting groups is a well-established strategy in medicinal chemistry and drug design. nih.gov

Chemical Properties of tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate
PropertyValue
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Predicted XlogP1.7
Monoisotopic Mass250.14928 Da

Heterocycle-Fused Difluoroazepane Analogues (e.g., Pyrazole-Fused Systems)

Fusing heterocyclic rings to a core scaffold is a powerful strategy for creating novel chemical structures with unique three-dimensional shapes and biological activities. Pyrazoles and their fused derivatives are of particular interest due to their wide range of pharmacological properties. nih.gov The synthesis of pyrazole-fused heterocycles has received considerable attention in medicinal chemistry. researchgate.net Synthetic methods often involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or other suitable precursors. researchgate.netmdpi.com While specific examples of pyrazoles fused directly to the 5,5-difluoroazepane ring are not prominent in the literature, the established synthetic routes for creating fluorinated pyrazoles and various fused-pyrazole systems suggest that such analogues are synthetically accessible. researchgate.net These novel structures would be of significant interest for exploring new chemical space and identifying compounds with unique biological profiles.

Incorporation into Complex Molecular Scaffolds (e.g., Nicotinamide (B372718) Derivatives)

The 5,5-difluoroazepane moiety has been successfully incorporated into more complex molecular scaffolds to develop highly selective and potent therapeutic agents. A notable example is the development of nicotinamide derivatives incorporating the 4,4-difluoroazepane (B7900315) ring as selective inhibitors of the NaV1.8 sodium channel, a validated target for pain. nih.gov In this research, a series of compounds were designed and synthesized based on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with potent inhibitory activity and high selectivity over other sodium channel isoforms. nih.gov Compound 2c from this series, for example, showed a high degree of selectivity, which is a critical factor in developing safer, non-addictive analgesics. nih.gov

Inhibitory Activity and Selectivity of a Nicotinamide Derivative (Compound 2c)
TargetIC50 (nM)Selectivity Fold vs. NaV1.8
Human NaV1.850.18 ± 0.04-
Human NaV1.1>10000>200
Human NaV1.5>10000>200
Human NaV1.7>10000>200

Synthesis and Screening of Compound Libraries Containing the Difluoroazepane Moiety

Modern drug discovery heavily relies on the synthesis and screening of large compound libraries to identify "hit" compounds that can be optimized into lead candidates. news-medical.net High-throughput screening (HTS) allows for the rapid testing of tens of thousands of compounds against a biological target. nih.govnih.gov The design of these libraries is crucial; they must possess chemical diversity while also containing structures with drug-like properties.

The 5,5-difluoroazepane moiety is an attractive scaffold for inclusion in such libraries. Its features, such as the 3D character of the azepane ring and the metabolic stability conferred by the gem-difluoro group, make it a valuable core for generating novel compounds. Library synthesis often employs parallel chemistry techniques to efficiently produce a large number of derivatives from a common scaffold. tarosdiscovery.com These libraries can be designed to explore the chemical space around a particular target (focused libraries) or to cover a broad range of potential targets (diversity-oriented libraries). The successful identification of NaV1.8 inhibitors from a difluoroazepane-based nicotinamide scaffold serves as a prime example of how the strategic inclusion of this moiety can lead to the discovery of potent and selective molecules. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.